molecular formula C10H18O B6155934 2-(4,4-dimethylcyclohexyl)acetaldehyde CAS No. 1547036-81-6

2-(4,4-dimethylcyclohexyl)acetaldehyde

Cat. No.: B6155934
CAS No.: 1547036-81-6
M. Wt: 154.2
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Description

2-(4,4-dimethylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a distinct odor and is used in various chemical applications. The compound is characterized by the presence of a cyclohexane ring substituted with two methyl groups at the 4-position and an acetaldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-dimethylcyclohexyl)acetaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 4,4-dimethylcyclohexanone.

    Reduction: The ketone group of 4,4-dimethylcyclohexanone is reduced to form 4,4-dimethylcyclohexanol. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The resulting alcohol is then oxidized to form this compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation processes are often employed, with careful control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-dimethylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: The compound can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base such as sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Condensation: Sodium hydroxide (NaOH), ethanol

Major Products Formed

    Oxidation: 2-(4,4-dimethylcyclohexyl)acetic acid

    Reduction: 2-(4,4-dimethylcyclohexyl)ethanol

    Condensation: β-hydroxy ketones or aldehydes

Scientific Research Applications

2-(4,4-dimethylcyclohexyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of 2-(4,4-dimethylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways:

    Enzyme Interaction: The compound can act as a substrate for enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid.

    Metabolic Pathways: It can be involved in metabolic pathways related to the synthesis and degradation of cyclic compounds.

Comparison with Similar Compounds

2-(4,4-dimethylcyclohexyl)acetaldehyde can be compared with other similar compounds, such as:

    2-(4-methylcyclohexyl)acetaldehyde: This compound has only one methyl group on the cyclohexane ring, making it less sterically hindered compared to this compound.

    2-(4,4-dimethylcyclohexyl)ethanol: This compound is the reduced form of this compound and has different reactivity due to the presence of an alcohol group instead of an aldehyde group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

1547036-81-6

Molecular Formula

C10H18O

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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